molecular formula C7H8BrNS B2932091 5-Bromo-2-(methylsulfanyl)aniline CAS No. 139192-88-4

5-Bromo-2-(methylsulfanyl)aniline

Cat. No.: B2932091
CAS No.: 139192-88-4
M. Wt: 218.11
InChI Key: SYCSDMMOTOYBQS-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol . It is characterized by the presence of a bromine atom, a methylsulfanyl group, and an aniline moiety. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be the reactants in these synthetic processes.

Mode of Action

5-Bromo-2-(methylthio)aniline interacts with its targets through chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s used in the synthesis of pyrimido[5,4-e][1,4]benzothiazepines , suggesting that it may influence the biochemical pathways related to these compounds.

Result of Action

The molecular and cellular effects of 5-Bromo-2-(methylthio)aniline’s action would depend on the specific reactions it’s involved in. For example, in the synthesis of pyrimido[5,4-e][1,4]benzothiazepines, it contributes to the formation of a new heterocyclic compound .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-(methylthio)aniline can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, one synthesis involving this compound was carried out at -30°C , indicating that low temperatures may be necessary for optimal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfanyl)aniline typically involves the bromination of 2-(methylsulfanyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(methylsulfanyl)aniline is unique due to the presence of both the bromine atom and the methylsulfanyl group, which confer distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in synthetic chemistry and scientific research .

Properties

IUPAC Name

5-bromo-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSDMMOTOYBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139192-88-4
Record name 5-bromo-2-(methylsulfanyl)aniline
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